Fluoro(heptafluoropropoxy)acetic acid

Overview

Description

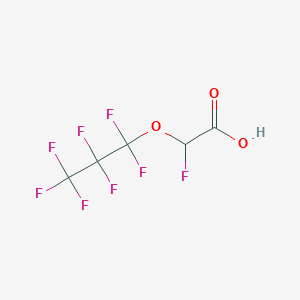

Fluoro(heptafluoropropoxy)acetic acid, also known as 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (IUPAC name), is a per- and polyfluoroalkyl substance (PFAS) with the molecular formula C₆HF₁₁O₃ and a molecular weight of 330.05 g/mol . It is commercially recognized by names such as GenX and HFPO-DA (Hexafluoropropylene Oxide Dimer Acid) and is widely used as a surfactant, polymer processing aid, and industrial coating agent . However, its environmental persistence and toxicity have led to regulatory scrutiny, including classification as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) in 2019 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro(heptafluoropropoxy)acetic acid typically involves the reaction of heptafluoropropyl alcohol with fluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluoro(heptafluoropropoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Substituted fluoro derivatives

Scientific Research Applications

Chemical Properties and Structure

Fluoro(heptafluoropropoxy)acetic acid (C5H2F8O3) features a highly fluorinated structure that imparts exceptional chemical stability and resistance to degradation. The presence of fluorine atoms enhances its hydrophobic and oleophobic characteristics, making it suitable for applications requiring water and oil repellency.

1.1. Surfactant in Aqueous Systems

This compound is utilized as a surfactant in aqueous polymerization processes. It aids in the production of polytetrafluoroethylene (PTFE), which is widely used in non-stick coatings, gaskets, seals, and other industrial applications. Its role in reducing surface tension facilitates the formation of stable emulsions during polymer synthesis .

1.2. Environmental Monitoring

Due to its persistence in the environment, this compound is often monitored in water sources to assess PFAS contamination levels. Studies have shown that this compound can be detected in various environmental matrices, including drinking water and wastewater, raising concerns about its ecological impact and human exposure .

2.1. Coatings and Treatments

The compound is employed in specialized coatings that require resistance to high temperatures and chemical exposure. Its application extends to industries such as aerospace, automotive, and electronics, where protective coatings are essential for enhancing the durability of components .

2.2. Firefighting Foams

This compound is also found in certain formulations of firefighting foams due to its ability to suppress flammable liquids effectively. The fluorinated nature of the compound provides a barrier against fire spread, making it a critical component in fire safety protocols .

3.1. Toxicity Studies

Research indicates that exposure to PFAS compounds like this compound may lead to adverse health effects, including immune system disruption and hormonal imbalances. In vitro studies have highlighted its potential interaction with receptors involved in endocrine function, raising concerns about its long-term health impacts on humans .

3.2. Regulatory Considerations

Due to the growing body of evidence regarding the toxicity of PFAS compounds, regulatory agencies are increasingly scrutinizing their use in consumer products and industrial applications. This compound's classification as a persistent organic pollutant necessitates careful monitoring and potential restrictions on its usage .

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| PTFE Production | Use as a surfactant | Enhanced emulsion stability; improved polymer quality |

| Environmental Monitoring | Water contamination assessment | Detected in multiple water sources; significant ecological concerns |

| Firefighting Foam | Fire suppression | Effective barrier against flammable liquids; essential for safety protocols |

Mechanism of Action

The mechanism of action of fluoro(heptafluoropropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group and heptafluoropropoxy group contribute to its high reactivity and stability. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Fluoro(heptafluoropropoxy)acetic acid is distinguished by its ether oxygen and branched fluorinated side chain , which contrast with the linear carboxylic acid structures of legacy PFAS. Key comparisons include:

| Compound | Molecular Formula | Chain Length | Key Structural Features | Acidity (pKa) |

|---|---|---|---|---|

| This compound | C₆HF₁₁O₃ | Short-chain | Branched ether, tetrafluoro-heptafluoropropoxy group | ~0.5–1.2* |

| PFOA | C₈HF₁₅O₂ | Long-chain | Linear perfluorinated carboxylic acid | ~2.8 |

| PFOS | C₈HF₁₇O₃S | Long-chain | Linear perfluorinated sulfonic acid | ~−3.6 |

| ADONA | C₆HF₁₃O₄ | Short-chain | Trifluoro-ether linkage | ~1.0–1.5* |

| 6:2 Cl-PFESA (F-53B) | C₈ClF₁₆O₃S | Long-chain | Chlorinated polyfluoroalkyl ether sulfonate | ~−4.2 |

Key Differences :

- Acidity : this compound is more acidic than PFOA due to electron-withdrawing fluorine atoms and ether oxygen, enhancing ionization in aqueous environments .

- Persistence : While shorter chains reduce bioaccumulation, the ether group in GenX resists degradation, leading to environmental persistence comparable to PFOA .

Environmental Behavior and Toxicity

Environmental Distribution:

- This compound has been detected globally in surface water (0.5–120 ng/L) and human plasma (0.1–2.3 ng/mL), indicating widespread contamination .

- PFOA/PFOS : Higher bioaccumulation in wildlife (e.g., Arctic seals: PFOS up to 1,000 ng/g wet weight) due to longer chains .

Toxicity Profiles:

Notable Findings:

- GenX exhibits higher acute toxicity (rat LD₅₀: 750 mg/kg) compared to PFOA (rat LD₅₀: 1,900 mg/kg) but lower chronic exposure thresholds .

- 6:2 Cl-PFESA (F-53B) , a PFOS substitute, shows comparable endocrine-disrupting effects in zebrafish models .

Regulatory Trends:

- This compound : Designated SVHC due to "probable serious effects to human health" (ECHA, 2019) .

- PFBS : Approved as a "safer" short-chain alternative but faces restrictions in drinking water (U.S. EPA MCL: 2–10 ng/L) .

Industrial Use Cases:

Biological Activity

Fluoro(heptafluoropropoxy)acetic acid (FHPA) is a compound of increasing interest due to its unique chemical structure and potential biological implications. This article explores its biological activity, mechanisms of action, environmental impact, and health risks based on diverse research findings.

This compound has the chemical formula and belongs to the class of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds, which confer remarkable stability and resistance to degradation in the environment.

1. Toxicological Effects

Research indicates that PFAS, including FHPA, can disrupt various biological systems. Key findings include:

- Endocrine Disruption : Studies have shown that PFAS can bind to hormone receptors, such as the vitamin D receptor (VDR), leading to altered gene expression related to immune and endocrine functions .

- Immune System Impairment : Exposure to PFAS is associated with reduced antibody responses following vaccination, indicating a potential immunosuppressive effect .

- Developmental Toxicity : Epidemiological studies suggest that short-chain PFAS can adversely affect reproductive and developmental outcomes, including altered hormone levels in fetuses .

2. Metabolism and Biodegradation

The metabolism of fluorinated compounds often involves enzymatic reactions that can lead to defluorination. For instance, certain bacteria possess fluoroacetate dehalogenase enzymes that facilitate the breakdown of fluorinated substrates, potentially mitigating toxicity . However, the accumulation of fluoride ions from these processes poses a cellular stress risk due to their inhibitory effects on essential metabolic enzymes .

Case Study 1: Environmental Impact

A study conducted in Indiana evaluated the presence of various PFAS in residential environments. It found that ultrashort- and short-chain PFAS constituted a significant portion of total PFAS concentrations in dust and drinking water samples. Notably, FHPA was detected alongside other fluorinated acids, raising concerns about widespread exposure and potential health risks .

Case Study 2: Health Risks Assessment

A comprehensive review assessed human exposure to PFAS via drinking water. The findings indicated that certain PFAS types, including those similar to FHPA, were prevalent in treated water sources. The study highlighted the urgent need for further research into the long-term health implications of these compounds, particularly regarding their persistence and bioaccumulation in human tissues .

Data Tables

| Study | Findings | Health Implications |

|---|---|---|

| Indiana Study | High levels of ultrashort-chain PFAS found in residential dust and water | Potential for widespread human exposure |

| Health Risk Assessment | Detection of multiple PFAS in drinking water | Concerns over long-term health effects |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Fluoro(heptafluoropropoxy)acetic acid (HFPO-DA) in environmental samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, optimized with specific parameters:

- Chromatographic conditions : Use a C18 column with a gradient elution of methanol/water containing 2 mM ammonium acetate.

- Mass transitions : Monitor precursor-to-product ion transitions (e.g., m/z 329 → 169 for HFPO-DA) in negative electrospray ionization mode.

- Internal standards : Isotope-labeled analogs (e.g., -HFPO-DA) correct for matrix effects and recovery losses .

- Validation : Ensure limits of detection (LOD) ≤ 0.1 ng/L in water and ≤ 0.5 ng/g in sediment, with recovery rates of 70–120% .

Q. How does HFPO-DA distribute in global surface waters, and what factors drive spatial variability?

- Key findings : HFPO-DA is detected at median concentrations of 1.2–15.3 ng/L in rivers near industrial zones, with hotspots linked to fluorochemical manufacturing sites .

- Drivers : Proximity to point sources, hydrological conditions, and degradation of precursor compounds (e.g., HFPO-DA acyl halides) influence distribution. Use geospatial modeling to correlate emission sources with environmental levels .

Q. What are critical considerations for designing toxicity studies on HFPO-DA?

- Exposure parameters :

- Dose range : Include environmentally relevant concentrations (e.g., 1–100 µg/L) and higher doses to assess dose-response relationships.

- Duration : Subchronic (28–90 days) and chronic (6–12 months) exposures are necessary to evaluate cumulative effects.

Advanced Research Questions

Q. How can conflicting data on HFPO-DA’s environmental persistence be resolved?

- Data normalization : Account for differences in sampling matrices (e.g., water vs. sediment) and analytical recovery rates.

- Degradation studies : Conduct laboratory simulations under varying pH, temperature, and microbial activity to quantify hydrolysis rates. For example, HFPO-DA hydrolyzes to GenX chemicals under alkaline conditions (pH > 9) .

- Field validation : Compare laboratory-derived half-lives with longitudinal field data to reconcile discrepancies .

Q. What methodologies are effective for assessing the ecological risks of HFPO-DA alternatives (e.g., shorter-chain PFAS)?

- Comparative toxicity : Use high-throughput screening (HTS) assays to rank alternatives by their EC50 values in aquatic and terrestrial species.

- Bioaccumulation potential : Measure bioconcentration factors (BCF) in fish models and compare with regulatory thresholds (e.g., BCF > 2,000 indicates high risk).

- Degradant analysis : Identify transformation products via non-targeted LC-HRMS and assess their toxicity profiles .

Q. How can researchers address analytical challenges in quantifying HFPO-DA’s degradation products?

- Non-targeted screening : Employ quadrupole-time-of-flight (Q-TOF) MS to detect unknown metabolites, using fragmentation patterns and databases (e.g., NORMAN Suspect List).

- Isotope tracing : Use -NMR or -labeled HFPO-DA to track degradation pathways and intermediate formation .

- Quality control : Validate methods with proficiency testing programs (e.g., QUASIMEME) to ensure inter-laboratory reproducibility .

Properties

IUPAC Name |

2-fluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O3/c6-1(2(14)15)16-5(12,13)3(7,8)4(9,10)11/h1H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPKUPKNOTUECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2CF2OCFHCOOH, C5H2F8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60844624 | |

| Record name | Fluoro(heptafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919005-00-8 | |

| Record name | Fluoro(heptafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.